molecular formula C20H25N3O5 B13329238 7-(N-alpha,N-epsilon-diacetyl-L-lysyl)amino-4-methylcoumarin

7-(N-alpha,N-epsilon-diacetyl-L-lysyl)amino-4-methylcoumarin

Cat. No.: B13329238
M. Wt: 387.4 g/mol
InChI Key: TTZZVMJPVWHHEJ-KRWDZBQOSA-N
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Description

7-(N-alpha,N-epsilon-diacetyl-L-lysyl)amino-4-methylcoumarin is a synthetic compound that belongs to the coumarin family. Coumarins are known for their diverse biological activities and are widely used in various scientific fields. This particular compound is notable for its applications in fluorescence-based assays and as a probe in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(N-alpha,N-epsilon-diacetyl-L-lysyl)amino-4-methylcoumarin typically involves a multi-step process. One common method starts with the acylation of m-aminophenol with methoxycarbonyl chloride to produce m-(N-methoxycarbonylamino)phenol. This intermediate is then condensed with acetoacetic ester in the presence of sulfuric acid to form 7-(N-methoxycarbonyl-amino)-4-methylcoumarin. The final step involves heating the coumarin with concentrated alkali, followed by acidification to yield 7-amino-4-methylcoumarin .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield synthesis techniques and efficient purification methods to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

7-(N-alpha,N-epsilon-diacetyl-L-lysyl)amino-4-methylcoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TEMPO and its derivatives are commonly used as oxidizing agents.

    Substitution: Various acylating agents and alkylating agents can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with TEMPO results in the quenching of fluorescence, while substitution reactions can yield a variety of coumarin derivatives with different functional groups.

Scientific Research Applications

7-(N-alpha,N-epsilon-diacetyl-L-lysyl)amino-4-methylcoumarin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 7-(N-alpha,N-epsilon-diacetyl-L-lysyl)amino-4-methylcoumarin exerts its effects is primarily based on its fluorescent properties. The compound can absorb light at a specific wavelength and emit light at a different wavelength, making it useful as a fluorescent probe. This property allows it to interact with various molecular targets and pathways, enabling the detection and quantification of specific biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(N-alpha,N-epsilon-diacetyl-L-lysyl)amino-4-methylcoumarin is unique due to its specific structure, which includes the diacetyl-L-lysyl group. This modification enhances its solubility and stability, making it more suitable for certain applications compared to other coumarin derivatives.

Properties

Molecular Formula

C20H25N3O5

Molecular Weight

387.4 g/mol

IUPAC Name

(2S)-2,6-diacetamido-N-(4-methyl-2-oxochromen-7-yl)hexanamide

InChI

InChI=1S/C20H25N3O5/c1-12-10-19(26)28-18-11-15(7-8-16(12)18)23-20(27)17(22-14(3)25)6-4-5-9-21-13(2)24/h7-8,10-11,17H,4-6,9H2,1-3H3,(H,21,24)(H,22,25)(H,23,27)/t17-/m0/s1

InChI Key

TTZZVMJPVWHHEJ-KRWDZBQOSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)C

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)C

Origin of Product

United States

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